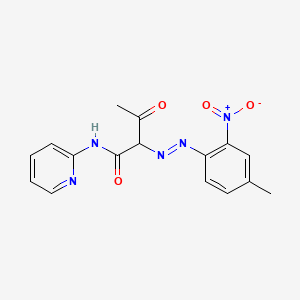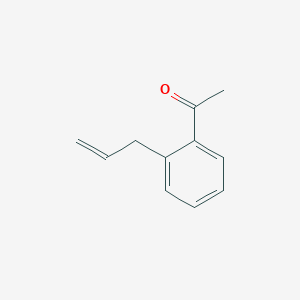![molecular formula C22H8BrIO2 B13799354 Bromoiododibenzo[def,mno]chrysene-6,12-dione CAS No. 85136-69-2](/img/structure/B13799354.png)
Bromoiododibenzo[def,mno]chrysene-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoiododibenzo[def,mno]chrysene-6,12-dione is a complex organic compound with the molecular formula C22H8BrIO2 and a molecular weight of 511.106 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a dibenzochrysene core, making it a unique polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromoiododibenzo[def,mno]chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the bromination and iodination of dibenzochrysene derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bromoiododibenzo[def,mno]chrysene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromoiododibenzo[def,mno]chrysene-6,12-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of bromoiododibenzo[def,mno]chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The presence of bromine and iodine atoms enhances its reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[def,mno]chrysene-6,12-dione: Lacks halogen atoms, making it less reactive.
Bromodibenzo[def,mno]chrysene-6,12-dione: Contains only bromine, resulting in different chemical properties.
Iododibenzo[def,mno]chrysene-6,12-dione: Contains only iodine, affecting its reactivity and applications.
Uniqueness
Bromoiododibenzo[def,mno]chrysene-6,12-dione is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
85136-69-2 |
|---|---|
Molecular Formula |
C22H8BrIO2 |
Molecular Weight |
511.1 g/mol |
IUPAC Name |
6-bromo-5-iodohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione |
InChI |
InChI=1S/C22H8BrIO2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H |
InChI Key |
YLMARNQPFPYOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6I)Br)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


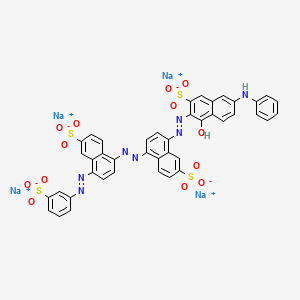
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
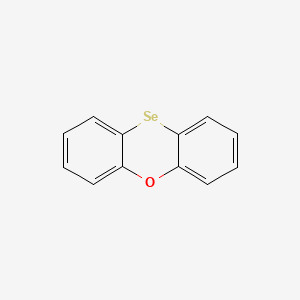
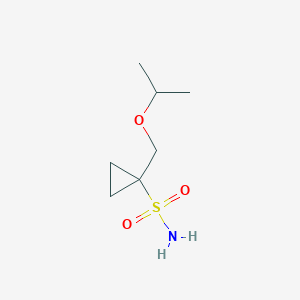
![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)
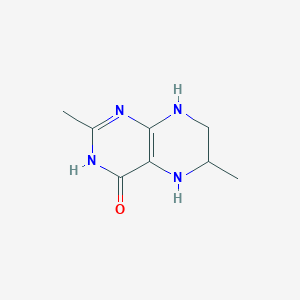
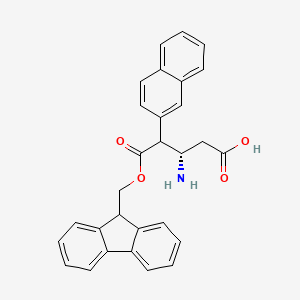
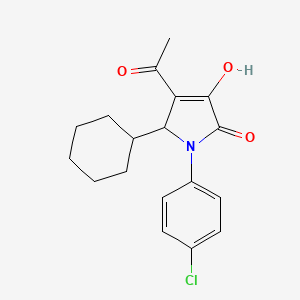
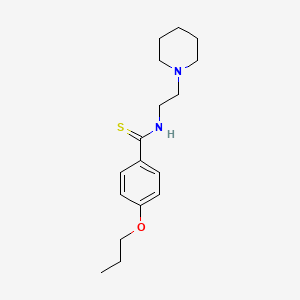
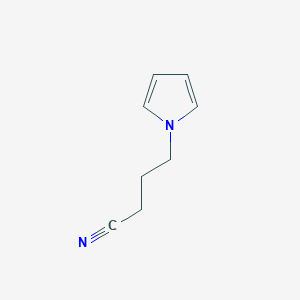
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
